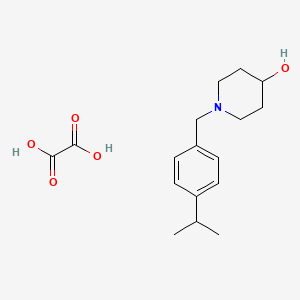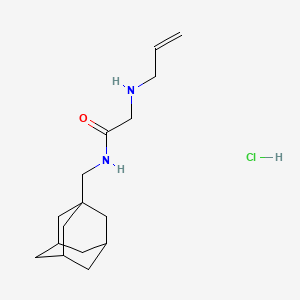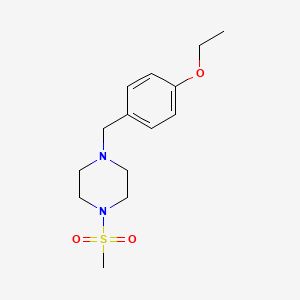![molecular formula C15H14BrCl2NO2S2 B4935952 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4935952.png)
4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BDBS and belongs to the family of sulfonamides. BDBS has been synthesized using various methods, and its mechanism of action is still being studied.
Mécanisme D'action
The mechanism of action of BDBS is not fully understood, but it is believed to involve the inhibition of enzyme activity. BDBS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. BDBS has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
BDBS has been shown to have various biochemical and physiological effects. In vitro studies have shown that BDBS can inhibit the proliferation of cancer cells and induce apoptosis. BDBS has also been shown to reduce inflammation and oxidative stress in animal models. However, the effects of BDBS on human health are still unknown.
Avantages Et Limitations Des Expériences En Laboratoire
BDBS has several advantages for lab experiments, including its high purity and stability. BDBS is also readily available from commercial sources. However, BDBS has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of BDBS. One direction is the exploration of BDBS as a potential drug candidate for the treatment of cancer and other diseases. Another direction is the study of the mechanism of action of BDBS and its effects on enzyme activity. Additionally, the synthesis of BDBS derivatives with improved properties and the development of new methods for the synthesis of BDBS are areas of future research.
Méthodes De Synthèse
BDBS can be synthesized using various methods, including the reaction of 4-bromoaniline with 3,4-dichlorobenzyl chloride followed by the reaction with sodium sulfonamide. Another method involves the reaction of 4-bromoaniline with 3,4-dichlorobenzyl mercaptan followed by the reaction with sodium sulfonamide. Both methods have been reported to yield BDBS with high purity.
Applications De Recherche Scientifique
BDBS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BDBS has been explored as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, BDBS has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, BDBS has been used as a building block for the synthesis of functional materials.
Propriétés
IUPAC Name |
4-bromo-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrCl2NO2S2/c16-12-2-4-13(5-3-12)23(20,21)19-7-8-22-10-11-1-6-14(17)15(18)9-11/h1-6,9,19H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFHHOJUPFDUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrCl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B4935876.png)
![N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4935879.png)
![2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4935893.png)
![3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4935896.png)
![1-(1-piperidinyl)-3-[(3,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol](/img/structure/B4935905.png)

![2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4935913.png)
![1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4935927.png)

![2-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4935956.png)

![1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}](/img/structure/B4935966.png)
![ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4935968.png)